H-D-Glu(obzl)-obzl P-tosylate
CAS No.: 19898-41-0
VCID: VC21543376
Molecular Formula: C26H29NO7S
Molecular Weight: 327,34*172,22 g/mole
* For research use only. Not for human or veterinary use.

Description |
H-D-Glu(obzl)-obzl P-tosylate, also known as D-glutamic acid dibenzyl ester p-toluenesulfonate, is a chemical compound used in various applications, particularly in peptide synthesis and organic chemistry. This compound has a specific molecular structure and properties that make it useful for different chemical reactions. Synthesis and PreparationThe synthesis of H-D-Glu(obzl)-obzl P-tosylate typically involves the reaction of D-glutamic acid dibenzyl ester with p-toluenesulfonic acid. This process is similar to the synthesis of its L-glutamic acid counterpart, where L-glutamic acid dibenzyl ester reacts with p-toluenesulfonic acid to form H-Glu(obzl)-obzl TosOH . Safety Information
Applications and UsesH-D-Glu(obzl)-obzl P-tosylate is primarily used in peptide synthesis as an intermediate. Peptide synthesis involves the formation of peptide bonds between amino acids, and compounds like H-D-Glu(obzl)-obzl P-tosylate are crucial for protecting certain functional groups during these reactions. The dibenzyl ester group protects the carboxyl side chain of glutamic acid, allowing for selective deprotection and further modification in peptide synthesis protocols. |
---|---|
CAS No. | 19898-41-0 |
Product Name | H-D-Glu(obzl)-obzl P-tosylate |
Molecular Formula | C26H29NO7S |
Molecular Weight | 327,34*172,22 g/mole |
IUPAC Name | dibenzyl (2R)-2-aminopentanedioate;4-methylbenzenesulfonic acid |
Standard InChI | InChI=1S/C19H21NO4.C7H8O3S/c20-17(19(22)24-14-16-9-5-2-6-10-16)11-12-18(21)23-13-15-7-3-1-4-8-15;1-6-2-4-7(5-3-6)11(8,9)10/h1-10,17H,11-14,20H2;2-5H,1H3,(H,8,9,10)/t17-;/m1./s1 |
Standard InChIKey | HVZUAIVKRYGQRM-UNTBIKODSA-N |
Isomeric SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CC[C@H](C(=O)OCC2=CC=CC=C2)N |
SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)CCC(C(=O)OCC2=CC=CC=C2)N |
Synonyms | 19898-41-0;H-D-GLU(OBZL)-OBZLP-TOSYLATE;H-D-Glu(OBzl)-OBzlTos;(R)-Dibenzyl2-aminopentanedioate4-methylbenzenesulfonate;C26H29NO7S;H-D-Glu(OBzl)-OBzl.Tos;SCHEMBL4692008;CTK8E9860;MolPort-003-983-028;H-D-Glu(OBzl)-OBzl.p-tosylate;0231AB;AKOS015842543;AK-49538;TC-066742;FT-0624370;K-5821;Q-101689;I14-32606 |
PubChem Compound | 25185975 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume